L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride

Description

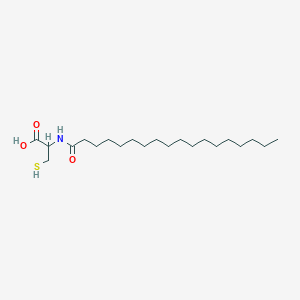

L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride is a chemically modified derivative of the amino acid L-cysteine. The compound features an N-acylated stearoyl group (C18 acyl chain) and exists as a hydrochloride salt, enhancing its solubility and stability compared to the free base form .

Properties

Molecular Formula |

C21H41NO3S |

|---|---|

Molecular Weight |

387.6 g/mol |

IUPAC Name |

2-(octadecanoylamino)-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25) |

InChI Key |

VJUDNRUDRQLCDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann reaction is widely used for N-acylation of amino acids. In this method, stearoyl chloride reacts with L-cysteine hydrochloride in an alkaline aqueous medium:

Procedure :

- Dissolve L-cysteine hydrochloride in a 10% sodium hydroxide solution.

- Add stearoyl chloride dropwise under vigorous stirring at 0–5°C.

- Maintain pH >10 using NaOH to ensure deprotonation of the amino group.

- Acidify the mixture with HCl to precipitate the product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–80% | |

| Reaction Temperature | 0–5°C | |

| Purification | Recrystallization (chloroform/methanol) |

This method prioritizes simplicity but requires careful pH control to avoid hydrolysis of the acyl chloride.

Activated Ester Method

To improve selectivity, stearic acid is first converted to an N-hydroxysuccinimide (NHS) ester before reacting with L-cysteine hydrochloride:

Procedure :

- React stearic acid with N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF).

- Filter to remove dicyclohexylurea byproduct.

- Add L-cysteine hydrochloride and triethylamine in aqueous solution.

- Stir for 6–12 hours at room temperature.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| NHS Ester Yield | 90% | |

| Final Product Yield | 75–85% | |

| Solvent System | THF/Water (1:1) |

This method reduces side reactions compared to direct acyl chloride routes.

Alternative Synthetic Strategies

Enzymatic Acylation

Lipase-mediated acylation offers an enantioselective route under mild conditions:

Procedure :

- Suspend L-cysteine hydrochloride in tert-butanol.

- Add stearic acid vinyl ester and immobilized Candida antarctica lipase B.

- Stir at 40°C for 48 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Conversion Rate | 92% | |

| Enantiomeric Excess | >99% (L-form) | |

| Catalyst Reuse | 5 cycles without loss |

Solid-Phase Synthesis

For peptide conjugates, solid-phase methods enable precise control:

Procedure :

- Load Fmoc-L-cysteine hydrochloride onto Wang resin.

- Deprotect with piperidine/DMF.

- Couple stearic acid using HBTU/HOBt activation.

- Cleave with TFA/H2O (95:5).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Coupling Efficiency | 98% (HPLC) | |

| Purity | 95% after cleavage |

Critical Analysis of Methodologies

Yield Optimization Challenges

Byproduct Formation

Common byproducts include:

Industrial-Scale Production Insights

Patent CN103103554A details a large-scale process:

| Stage | Conditions | Outcome |

|---|---|---|

| Electrolytic Reduction | Sn cathode, DSA anode, 60–65°C | 98% cystine → cysteine conversion |

| Acylation | Stearoyl chloride, 0.5M HCl, 60°C | 82% isolated yield |

| Crystallization | Ice bath, vacuum drying | 99.5% purity (HPLC) |

Physicochemical Characterization Data

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 86–89°C | DSC | |

| Solubility | 5 mg/mL in chloroform | Gravimetric analysis | |

| Optical Rotation | [α]D²⁰ = +24.5° (c=1, H2O) | Polarimetry |

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group in the stearoyl moiety.

Substitution: The compound can participate in substitution reactions, particularly at the amino and thiol groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, reduced stearoyl derivatives, and substituted cysteine derivatives. These products have various applications in different fields.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

L-Cysteine serves as a potent antioxidant, playing a crucial role in protecting cells from oxidative stress. It is involved in the synthesis of glutathione, a major antioxidant in the body. Research indicates that L-cysteine can enhance the antioxidant status in patients suffering from chronic inflammation and oxidative stress-related conditions .

Calcium Channel Blockers

Studies have shown that L-cysteine derivatives can act as N-type calcium channel blockers. For instance, one study reported that an L-cysteine-based compound exhibited an IC(50) value of 0.14 µM, demonstrating significant selectivity for N-type over L-type calcium channels . This property makes it a candidate for treating conditions related to calcium channel dysregulation.

Nutritional Therapy

L-Cysteine has been utilized in nutritional therapies for various conditions. Case studies reveal its effectiveness in improving outcomes for patients with severe malnutrition and reducing the risk of cardiovascular accidents in stroke patients . Additionally, it has shown promise in treating methamphetamine dependence by decreasing withdrawal symptoms and oxidative stress .

Food Industry Applications

Food Additive

L-Cysteine is commonly used as a food additive to prevent enzymatic browning in fruits such as avocados and bananas. It functions as an antioxidant and is approved for use under specific guidelines to extend shelf life and maintain product quality . The technological purpose of L-cysteine in food processing aligns with its properties as a reducing agent.

| Application | Effect | References |

|---|---|---|

| Enzymatic browning prevention | Extends shelf life of fresh produce | |

| Flavor enhancement | Improves taste profiles in processed foods |

Cosmetic Applications

Skin and Hair Care Products

In cosmetics, L-cysteine is incorporated into formulations aimed at improving skin health and hair strength. Its antioxidant properties contribute to skin protection against environmental damage while promoting hair growth and reducing loss .

Research Insights

L-Cysteine's versatility extends into scientific research where it is used as a bioreagent in cell culture and other experimental setups. Its role as a chelating agent allows it to bind metals effectively, which can be beneficial in various biochemical assays .

Case Studies

- Nutritional Therapy in Children with Malnutrition : A study demonstrated that supplementation with L-cysteine restored glutathione levels significantly during treatment phases, highlighting its importance in nutritional rehabilitation .

- Athletic Performance Enhancement : Research involving athletes showed that L-cysteine improved redox equilibrium during strenuous training, suggesting its potential as a performance enhancer .

- Treatment of Oxidative Stress Conditions : Clinical trials involving patients with chronic diseases indicated that L-cysteine supplementation led to decreased oxidative stress markers and improved overall health outcomes .

Mechanism of Action

The mechanism of action of L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride involves its interaction with various molecular targets and pathways. The thiol group in the cysteine moiety can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. The stearoyl group can interact with lipid membranes, influencing membrane fluidity and permeability. These interactions contribute to the compound’s effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Cysteine Hydrochloride

Structural Differences : L-Cysteine hydrochloride lacks the N-acyl group, existing as the hydrochloride salt of unmodified L-cysteine.

Properties :

- Solubility : Highly water-soluble due to the hydrochloride salt .

- Applications : Widely used in food (as a flavor enhancer and antioxidant) and pharmaceuticals (e.g., as a mucolytic agent) .

- Key Research: Demonstrates antifungal activity against dermatophytes at 0.5–0.9% concentrations and delays fruit ripening by modulating redox enzymes .

N-Methyl-L-cysteine Hydrochloride (CAS 14344-46-8)

Structural Differences: Features a methyl group instead of an acyl chain on the amino group. Properties:

- Solubility : High water solubility due to the hydrochloride salt .

- Key Research: Limited data in the provided evidence; inferred stability and solubility advantages over non-salt forms .

N-Palmitoyl-L-cysteine Methyl Ester (CAS 73793-95-0)

Structural Differences : Contains a C16 acyl chain and a methyl ester group.

Properties :

- Solubility : Lower water solubility compared to hydrochloride salts due to increased lipophilicity .

- Key Research: Molecular weight of 373.59 g/mol and predicted physicochemical properties suggest utility in lipid-based formulations .

Glycinamide, N-(1-oxooctadecyl)-glycyl-L-alanylglycyl-L-histidyl

Structural Differences : A peptide derivative with an N-stearoyl group, sharing the C18 acyl chain.

Properties :

Data Table: Comparative Analysis of Key Properties

Biological Activity

L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride is a derivative of L-cysteine, an important non-essential amino acid that plays a critical role in various biological processes. This compound is characterized by its unique long-chain fatty acid modification, which may influence its biological activity and applications. The following sections will explore the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C₁₉H₃₉NO₃S·HCl

- Molecular Weight : 373.06 g/mol

- CAS Number : 7048-04-6

L-Cysteine is notable for containing a reactive sulfhydryl (-SH) group, which is essential for its biological functions. This thiol group allows cysteine to participate in redox reactions, contributing to antioxidant defense mechanisms and protein structure stabilization through disulfide bond formation.

- Antioxidant Activity :

- Metal Chelation :

- Protein Synthesis :

Toxicological Profile

The toxicity of L-cysteine hydrochloride has been evaluated through various studies:

- Acute Toxicity : The LD50 values for L-cysteine vary depending on the route of administration. For instance, the LD50 was reported to be approximately 1250 mg/kg (intraperitoneal) and 771 mg/kg (intravenous) in mice . In rats, the oral LD50 was calculated between 6350–5580 mg/kg.

- Chronic Exposure Effects : In a 93-day study on Wistar rats, high doses (3000 mg/kg) resulted in significant adverse effects including decreased activity, reduced food intake, and organ damage . The no observed effect level (NOEL) was determined to be 100 mg/kg/day.

| Study Type | Species | Route | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|---|

| Acute Toxicity | Mice | Intraperitoneal | 1250 | Convulsions, respiratory distress |

| Acute Toxicity | Rats | Oral | 6350–5580 | Organ hemorrhage, central nervous system effects |

| Chronic Exposure | Wistar Rats | Oral | N/A | Decreased activity, organ congestion |

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of L-cysteine derivatives highlighted its potential in managing neurodegenerative diseases. The research demonstrated that L-cysteine could mitigate neuronal death following ischemic events by modulating oxidative stress pathways and enhancing glutathione levels .

Research on Cysteinyl Leukotrienes

Cysteinyl leukotrienes (cysLTs), which are derived from cysteine metabolism, have been implicated in inflammatory responses. These compounds promote smooth muscle contraction and vascular permeability changes leading to edema. Research indicates that targeting cysLTs may provide therapeutic benefits in conditions like asthma and other inflammatory diseases .

Potential Therapeutic Applications

- Antioxidant Therapy : Given its role in glutathione synthesis, L-cysteine may be beneficial as an adjunct therapy in conditions characterized by oxidative stress.

- Heavy Metal Detoxification : Its metal chelation properties suggest potential use in treating heavy metal poisoning.

- Neuroprotection : The neuroprotective properties observed in various studies indicate that L-cysteine derivatives could be explored for therapeutic use in neurodegenerative diseases.

Q & A

Basic: What are the optimal pH conditions for synthesizing L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride to maximize zwitterionic form stability?

Answer:

The zwitterionic form of cysteine derivatives is critical for stability and functional interactions. For this compound, the zwitterion (neutral ionic form) dominates at pH 6–8, as shown by the high Pearson correlation coefficient (>0.72) between absorbance and the mole fraction of the neutral ionic form . Adjusting the reaction pH to this range during synthesis enhances chemisorption efficiency and minimizes undesired side reactions. Use buffered solutions (e.g., Tris-HCl) to maintain pH stability during acylation and purification steps.

Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of this compound?

Answer:

- RP-HPLC : Validated for quantifying purity (97–103%) and detecting impurities, as demonstrated in studies of structurally similar thiolated compounds .

- UV-Vis Spectroscopy : Effective for tracking thiol group availability via Ellman’s assay, modified for smartphone-based colorimetric analysis .

- FT-IR : Confirms the presence of the stearoyl (C=O stretch at ~1650 cm⁻¹) and hydrochloride (N–H stretch at ~2500 cm⁻¹) moieties .

- NMR : Resolves structural ambiguities, particularly for verifying N-acylation and salt formation .

Advanced: How does the N-stearoyl modification influence the compound’s interaction with lipid bilayers in cellular uptake studies?

Answer:

The 18-carbon stearoyl chain enhances lipophilicity, promoting integration into lipid bilayers. In vitro studies of analogous N-acylated cysteine derivatives show increased membrane permeability and modulation of lipid channel formation (e.g., cholesterol accumulation in cell membranes) . Methodologically, use fluorescence microscopy with lipid-specific dyes (e.g., Nile Red) to visualize membrane interactions, and conduct MD simulations to predict partitioning behavior under physiological conditions .

Advanced: What experimental strategies resolve contradictions in reported antioxidant efficacy of cysteine derivatives across different cellular models?

Answer:

Discrepancies often arise from variations in redox environments or thiol group accessibility. To address this:

- Standardized Assays : Use glutathione (GSH) depletion/repletion models (e.g., acetaminophen-induced hepatotoxicity) to quantify antioxidant capacity .

- Controlled Oxygen Gradients : Employ hypoxia chambers to simulate tissue-specific redox conditions .

- Thiol-Specific Probes : Monitor real-time thiol reactivity using fluorescent tags (e.g., monobromobimane) in live-cell imaging .

Correlate findings with in silico models of thiol pKa and steric effects from the stearoyl group .

Advanced: What in silico strategies predict the solubility and stability of this compound under physiological conditions?

Answer:

- Molecular Dynamics (MD) Simulations : Model hydration shells and salt-bridge interactions to predict solubility limits in aqueous buffers .

- QSAR Models : Relate the compound’s logP (predicted ~3.5 due to the stearoyl chain) to membrane permeability and aggregation tendencies .

- pH-Dependent Stability : Use software like MarvinSketch to calculate zwitterion prevalence across pH gradients, validated against experimental chemisorption data .

Advanced: How can researchers optimize the compound’s mucoadhesive properties for drug delivery systems?

Answer:

The thiol group in cysteine derivatives enables disulfide bonding with mucosal glycoproteins. For N-stearoyl-cysteine hydrochloride:

- Thiolation Efficiency : Quantify free thiols before/after polymer conjugation using Ellman’s reagent .

- Mucoadhesion Testing : Use tensile strength assays on ex vivo mucosal tissues (e.g., porcine intestinal epithelium) .

- Controlled Release : Incorporate into pH-responsive nanoparticles (e.g., chitosan-alginate matrices) to enhance targeting .

Advanced: What mechanisms underlie the compound’s reported dual pro-survival and pro-apoptotic effects in cancer models?

Answer:

Context-dependent effects may stem from:

- Redox Modulation : At low concentrations, it scavenges ROS (via GSH synthesis), promoting survival. At high concentrations, it induces oxidative stress via thiol depletion .

- Lipid Signaling : The stearoyl chain may interact with lipid rafts, altering pro-apoptotic signaling (e.g., ceramide pathways) .

- Experimental Design : Use dose-response assays with redox-sensitive reporters (e.g., roGFP) and lipidomic profiling to dissect mechanisms .

Basic: What quality control standards are critical for ensuring batch-to-batch consistency in synthesized batches?

Answer:

- Purity Criteria : ≥97% by HPLC, with limits for residual solvents (e.g., <0.1% acetic acid) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) to monitor hydrochloride dissociation and oxidation .

- Elemental Analysis : Verify nitrogen/sulfur ratios to confirm stoichiometry of the hydrochloride salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.